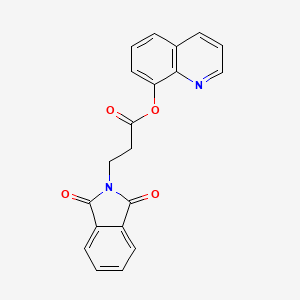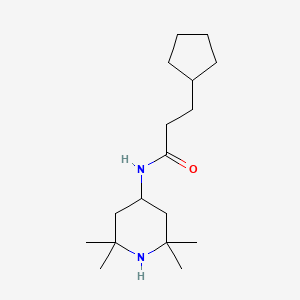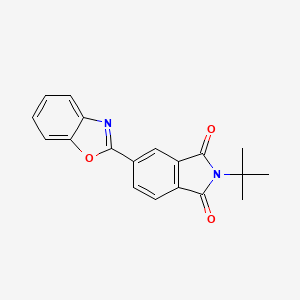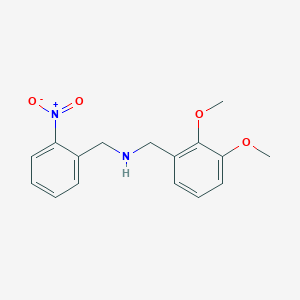
4-nitrobenzyl 2,6-difluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitrobenzyl 2,6-difluorobenzoate, also known as NBD-F, is a fluorescent probe widely used in scientific research. It belongs to the family of fluorophores, which are molecules that emit light after absorbing light of a specific wavelength. NBD-F is a versatile probe that can be used in various fields, including biochemistry, biophysics, and cell biology.
作用機序
The mechanism of action of 4-nitrobenzyl 2,6-difluorobenzoate is based on its fluorescent properties. When 4-nitrobenzyl 2,6-difluorobenzoate absorbs light of a specific wavelength, it enters an excited state and emits light at a longer wavelength. The intensity of the emitted light is proportional to the concentration of 4-nitrobenzyl 2,6-difluorobenzoate in the sample. Therefore, by measuring the fluorescence intensity, researchers can determine the concentration of the labeled molecule and monitor its behavior in real-time.
Biochemical and Physiological Effects:
4-nitrobenzyl 2,6-difluorobenzoate is a non-toxic probe that does not interfere with the biological processes under investigation. However, the attachment of 4-nitrobenzyl 2,6-difluorobenzoate to a molecule may affect its biochemical and physiological properties. For example, the attachment of 4-nitrobenzyl 2,6-difluorobenzoate to a protein may alter its enzymatic activity or stability. Therefore, it is important to carefully design the labeling strategy to minimize any potential effects on the labeled molecule.
実験室実験の利点と制限
The main advantages of using 4-nitrobenzyl 2,6-difluorobenzoate as a fluorescent probe are its high sensitivity, specificity, and versatility. 4-nitrobenzyl 2,6-difluorobenzoate can be attached to a wide range of molecules, including proteins, lipids, and nucleic acids. Moreover, 4-nitrobenzyl 2,6-difluorobenzoate can be used in various experimental setups, including in vitro assays, live-cell imaging, and protein crystallography.
However, there are also some limitations to the use of 4-nitrobenzyl 2,6-difluorobenzoate in lab experiments. One limitation is that 4-nitrobenzyl 2,6-difluorobenzoate may interfere with the function of the labeled molecule, as mentioned earlier. Another limitation is that 4-nitrobenzyl 2,6-difluorobenzoate may photobleach, which means that it loses its fluorescence over time when exposed to light. Therefore, it is important to use appropriate experimental conditions and controls to minimize these limitations.
将来の方向性
For the use of 4-nitrobenzyl 2,6-difluorobenzoate include developing new labeling strategies and combining it with other imaging techniques to obtain more detailed information about labeled molecules.
合成法
The synthesis of 4-nitrobenzyl 2,6-difluorobenzoate is a multi-step process that involves several chemical reactions. The starting material is 2,6-difluorobenzoic acid, which is first converted into its acid chloride derivative. Then, 4-nitrobenzyl alcohol is added to the reaction mixture, which reacts with the acid chloride to form the ester bond. The final product is obtained by purifying the crude product using column chromatography.
科学的研究の応用
4-nitrobenzyl 2,6-difluorobenzoate has a wide range of applications in scientific research. One of its main uses is as a fluorescent probe to study the structure and function of proteins and lipids. 4-nitrobenzyl 2,6-difluorobenzoate can be attached to specific amino acid residues or lipid molecules, which allows researchers to monitor their behavior in real-time. For example, 4-nitrobenzyl 2,6-difluorobenzoate can be used to study the conformational changes of proteins during enzymatic reactions or to monitor the dynamics of lipid membranes.
特性
IUPAC Name |
(4-nitrophenyl)methyl 2,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2NO4/c15-11-2-1-3-12(16)13(11)14(18)21-8-9-4-6-10(7-5-9)17(19)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOABLZATCVYTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5795424.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5795430.png)
![N-benzyl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5795433.png)
![5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5795440.png)




![cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)
![2,4-dibromo-6-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5795505.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5795518.png)

![3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5795528.png)